tert-butyl N-[[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate
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Overview
Description
tert-Butyl N-[[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a tert-butyl carbamate group attached to a pyridine ring, which is further substituted with a hydroxyiminomethyl and a methoxy group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like di-tert-butyl dicarbonate (Boc2O) and hydroxylamine hydrochloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyiminomethyl group can be oxidized to form oxime derivatives.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyiminomethyl group can yield oxime derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays .
Medicine
Its unique structure allows it to interact with specific molecular targets, making it a promising compound for drug development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate involves its interaction with specific molecular targets. The hydroxyiminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-hydroxycarbamate
- tert-Butyl (4-hydroxyphenyl)carbamate
Uniqueness
What sets tert-butyl N-[[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate apart is its unique combination of functional groups. The presence of both hydroxyiminomethyl and methoxy groups on the pyridine ring provides a distinct reactivity profile, making it a versatile compound for various applications .
Properties
Molecular Formula |
C13H19N3O4 |
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Molecular Weight |
281.31 g/mol |
IUPAC Name |
tert-butyl N-[[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(17)15-6-9-5-14-8-11(19-4)10(9)7-16-18/h5,7-8,18H,6H2,1-4H3,(H,15,17)/b16-7+ |
InChI Key |
IAGMVZRWLBZLLK-FRKPEAEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC1=CN=CC(=C1/C=N/O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=CC(=C1C=NO)OC |
Origin of Product |
United States |
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